ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, an isoquinoline moiety, and an ester functional group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is a part of the structure of this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit certain enzymes or modulate receptor activity, leading to changes in cell signaling pathways .
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, have been found to affect various biochemical pathways . These pathways are often related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Formation of the Ester Group: The ester group can be formed through an esterification reaction, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.
Final Coupling Step: The final step involves coupling the isoquinoline derivative with 4-aminobenzoic acid through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Comparison with Similar Compounds
Ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents, which may exhibit different biological activities and chemical reactivity.
Benzyl Esters: Compounds with benzyl ester functional groups, which may have similar chemical properties but different biological activities.
Amide Derivatives: Compounds with amide bonds, which may have similar stability and reactivity but different pharmacological profiles.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-2-33-27(32)20-11-13-21(14-12-20)28-25(30)18-34-24-10-6-9-23-22(24)15-16-29(26(23)31)17-19-7-4-3-5-8-19/h3-14H,2,15-18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKDSWWAJMYWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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